2-(Pentan-2-yl)-1H-benzo[d]imidazole
Description
1H-Benzo[d]imidazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused with an imidazole ring. The substitution at the 2-position significantly influences its physicochemical and biological properties. 2-(Pentan-2-yl)-1H-benzo[d]imidazole features a branched alkyl chain (pentan-2-yl) at this position, which enhances lipophilicity compared to smaller substituents (e.g., methyl) or aromatic groups (e.g., phenyl). This structural modification may improve membrane permeability and metabolic stability, making it a candidate for pharmacological applications .
Properties
CAS No. |
152876-70-5 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-pentan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H16N2/c1-3-6-9(2)12-13-10-7-4-5-8-11(10)14-12/h4-5,7-9H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
FOTFIDVNCPGUAP-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CCCC(C)C1=NC2=CC=CC=C2N1 |
Synonyms |
1H-Benzimidazole,2-(1-methylbutyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 2-position substituent determines molecular interactions, solubility, and bioactivity. Key analogues include:
Key Observations :
Physicochemical Properties
- Solubility : 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole has moderate aqueous solubility (50 μg/mL at pH 7.4) .
- Melting Points : Aryl-substituted derivatives (e.g., 2-(4-fluorophenyl): 216–217°C) generally exhibit higher melting points than alkyl-substituted analogues .
- Spectral Data : NMR shifts for 2-aryl derivatives (e.g., δ 7.8–8.2 ppm for aromatic protons) confirm substituent electronic effects .
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